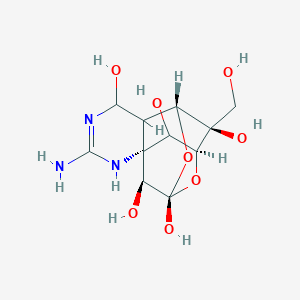
6-Epitetrodotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Epitetrodotoxin (6-ET) is a potent neurotoxin that is found in certain species of pufferfish. It is structurally similar to tetrodotoxin (TTX), another neurotoxin found in pufferfish, but differs in its stereochemistry. 6-ET has been the subject of scientific research due to its potential applications in medicine and neuroscience.
Mecanismo De Acción
The mechanism of action of 6-Epitetrodotoxin involves its ability to bind to the outer vestibule of voltage-gated sodium channels. This binding prevents sodium ions from passing through the channel, which inhibits the generation of action potentials in neurons. This mechanism of action is similar to that of TTX.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Epitetrodotoxin are similar to those of TTX. Both toxins block voltage-gated sodium channels, which can lead to muscle paralysis and respiratory failure. In addition, 6-Epitetrodotoxin has been shown to have analgesic effects in animal models, which suggests that it may have potential applications in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Epitetrodotoxin in lab experiments is its potency. 6-Epitetrodotoxin is a highly potent blocker of voltage-gated sodium channels, which makes it a useful tool for studying the function of these channels in the nervous system. However, one of the limitations of using 6-Epitetrodotoxin is its toxicity. 6-Epitetrodotoxin is a potent neurotoxin that can cause muscle paralysis and respiratory failure if not handled properly.
Direcciones Futuras
There are several future directions for research on 6-Epitetrodotoxin. One area of research is the development of new synthetic methods for producing 6-Epitetrodotoxin and its analogs. Another area of research is the development of new applications for 6-Epitetrodotoxin in medicine and neuroscience. For example, 6-Epitetrodotoxin may have potential applications in pain management and the treatment of neurological disorders such as epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 6-Epitetrodotoxin and its effects on the nervous system.
Métodos De Síntesis
The synthesis of 6-Epitetrodotoxin is a complex process that involves several steps. One of the most common methods for synthesizing 6-Epitetrodotoxin involves the use of a chiral auxiliary, which helps to control the stereochemistry of the molecule. This method has been used to produce both enantiomers of 6-Epitetrodotoxin.
Aplicaciones Científicas De Investigación
6-Epitetrodotoxin has been used in a variety of scientific research applications. One of the most promising applications of 6-Epitetrodotoxin is in the field of neuroscience. 6-Epitetrodotoxin has been shown to be a potent blocker of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This makes 6-Epitetrodotoxin a useful tool for studying the function of these channels in the nervous system.
Propiedades
Número CAS |
112318-40-8 |
|---|---|
Nombre del producto |
6-Epitetrodotoxin |
Fórmula molecular |
C11H17N3O8 |
Peso molecular |
319.27 g/mol |
Nombre IUPAC |
(1R,5R,7R,9S,11S,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2?,3?,4-,5+,6-,7+,9-,10-,11+/m1/s1 |
Clave InChI |
CFMYXEVWODSLAX-YPXFGVONSA-N |
SMILES isomérico |
C([C@]1([C@H]2C3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O |
SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
SMILES canónico |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Sinónimos |
6-epitetrodotoxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)